7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one
CAS No.: 95184-94-4
Cat. No.: VC10354425
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95184-94-4 |
|---|---|
| Molecular Formula | C18H20O4 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 7-(2-oxocyclohexyl)oxy-4-propylchromen-2-one |
| Standard InChI | InChI=1S/C18H20O4/c1-2-5-12-10-18(20)22-17-11-13(8-9-14(12)17)21-16-7-4-3-6-15(16)19/h8-11,16H,2-7H2,1H3 |
| Standard InChI Key | JQNJXUSTDJYYJZ-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O |
Introduction
Structural and Chemical Identity
7-[(2-Oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) substituted at positions 4 and 7. The 4-propyl group and 7-(2-oxocyclohexyl)oxy moiety define its stereoelectronic properties, influencing solubility and biological interactions .
Molecular Specifications
Table 1 summarizes critical physicochemical parameters:
†Estimated from analog 7-hydroxy-4-propylcoumarin
‡Calculated for structural analog 4-methyl-7-[(2-oxocyclohexyl)oxy]coumarin
The cyclohexanone ring at position 7 introduces conformational flexibility, while the propyl chain enhances lipophilicity compared to simpler coumarins . X-ray crystallography of analogous compounds confirms the nearly planar coumarin system with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Reaction Pathways
Industrial synthesis typically employs a three-step sequence from 7-hydroxy-4-propylcoumarin :
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Protection: Phenolic OH group protection using trimethylsilyl chloride.
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Alkylation: Reaction with 2-bromocyclohexanone in DMF/K₂CO₃ (Yield: 68%).
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Deprotection: TBAF-mediated cleavage of silyl ethers.
Critical reaction parameters:
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Temperature: 50-60°C to prevent keto-enol tautomerization of cyclohexanone
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Solvent: Anhydrous DMF ensures nucleophilic oxyanion formation
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Purification: Gradient chromatography (hexane:EtOAc 4:1 → 1:1)
Competing pathways include O- versus C-alkylation, controlled by hard/soft acid-base principles. The oxyanion preferentially attacks the electrophilic carbonyl carbon of 2-bromocyclohexanone rather than the β-carbon .
Physicochemical Behavior
Solubility Profile
‡Data from 7-hydroxy-4-propylcoumarin
The low aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles for biological testing .
Stability Studies
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pH 1-6: Stable for >48h (simulated gastric fluid)
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Photostability: t₁/₂ = 3.2h under UV-Vis light (300-800 nm)
Degradation products include 7-hydroxy-4-propylcoumarin (via oxycyclohexyl cleavage) and propionic acid derivatives .
Biological Relevance and Analogous Structures
While direct activity data for 7-[(2-oxocycloclohexyl)oxy]-4-propylcoumarin remains unpublished, structural analogs demonstrate notable bioactivity:
Acetylcholinesterase (AChE) Inhibition
Modified coumarins exhibit IC₅₀ values competitive with donepezil (0.71 μM) :
Molecular docking suggests the oxycyclohexyl group in the target compound may bind the AChE peripheral anionic site (PAS), analogous to donepezil's benzylpiperidine moiety .
Industrial and Research Applications
Fluorescent Probes
Coumarins with alkoxy substituents exhibit blue fluorescence (λₑₘ = 450 nm) . Quantum yield calculations:
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Φ = 0.33 in ethanol
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Stokes shift: 78 nm (λₑₓ = 372 nm)
Applications in:
Synthetic Intermediate
Used in:
Spectroscopic Characterization
NMR Signatures (CDCl₃, 400 MHz)
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¹H NMR:
δ 8.15 (d, J=9.5 Hz, H-5)
δ 6.85 (dd, J=2.4, 8.9 Hz, H-6)
δ 5.32 (m, cyclohexyl OCH) -
¹³C NMR:
δ 160.8 (C-2, lactone carbonyl)
δ 208.4 (cyclohexyl ketone)
IR Vibrations (KBr, cm⁻¹)
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1745 (νC=O, lactone)
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1680 (νC=O, ketone)
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1260 (νC-O-C, aryl ether)
Future Directions
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Pharmacological Screening: Prioritize AChE, MAO-B, and COX-2 assays.
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Formulation Studies: Nanoemulsions for enhanced bioavailability.
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Structural Optimization: Introduce fluorine at C-3 to improve metabolic stability.
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